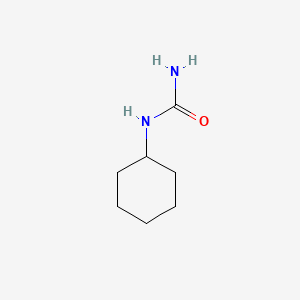

Cyclohexylurea

Descripción

Historical Context and Early Investigations of Urea (B33335) Derivatives in Chemical Synthesis

The journey of urea derivatives began with a landmark event in the history of chemistry: the 1828 synthesis of urea by the German chemist Friedrich Wöhler. nih.govresearchgate.netnih.govresearchgate.net This was the first time an organic compound was synthesized from inorganic starting materials, a discovery that was instrumental in the development of organic chemistry. nih.govresearchgate.netnih.gov

Following this breakthrough, the study of urea and its derivatives expanded. These compounds became central to drug development and medicinal chemistry due to the ability of the urea functional group to form stable hydrogen bonds with proteins and other biological targets. nih.govresearchgate.net Early synthetic methodologies for urea derivatives often relied on the use of hazardous reagents such as phosgene (B1210022) and isocyanates. nih.gov Over time, and with a growing emphasis on safety and environmental concerns, alternative and less toxic routes have been developed. nih.gov

Significance of Cyclohexylurea within the broader class of Urea Compounds

This compound, a white crystalline solid, is synthesized from urea and cyclohexylamine (B46788). lookchem.com Its molecular structure, featuring a cyclohexyl group attached to one of the nitrogen atoms of the urea core, gives it a notable hydrophobic character. vulcanchem.com This influences its solubility, making it sparingly soluble in water but more soluble in organic solvents. lookchem.comvulcanchem.com

The significance of this compound stems from its diverse applications. It has been documented as:

A synthetic rubber accelerator: It increases the rate of vulcanization in rubber processing. vulcanchem.com

A corrosion inhibitor: It is used as an additive to protect materials from corrosion. lookchem.com

A stabilizer for nitroxyl (B88944) radicals: In chemical reactions, it helps maintain the integrity of these important radicals. lookchem.com

A catalyst in organic reactions: It can facilitate and accelerate certain organic syntheses. lookchem.com

A building block in synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.com

Structurally, this compound is related to N,N'-dithis compound (DCU), a compound with two cyclohexyl groups that has been more extensively studied, particularly as a potent enzyme inhibitor. vulcanchem.com While DCU is a known byproduct in some chemical reactions, specific research focused on the monosubstituted this compound has been more limited, presenting an area for further investigation. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.2 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 194-196°C |

| Boiling Point | 240.3°C at 760 mmHg |

| Density | 1.05 g/cm³ |

Data sourced from LookChem. lookchem.com

Evolution of Research Perspectives on this compound

Initial research into this compound, as evidenced by patent literature, was primarily focused on its industrial utility, particularly as an accelerator in the rubber industry. vulcanchem.com This application capitalized on its ability to improve the efficiency of manufacturing processes for rubber products. vulcanchem.com

More recently, the scope of research has broadened considerably. Scientists are now exploring the potential of this compound in a variety of other fields:

Agricultural Chemistry: It is being investigated as a potential herbicide and plant growth regulator. chemimpex.com

Pharmaceutical Development: Researchers are using it in the synthesis of pharmaceuticals, with a particular interest in drugs that target metabolic disorders. chemimpex.com

Polymer Science: Its role as a building block for polymers is being examined, with the aim of creating materials with enhanced thermal stability and mechanical strength. chemimpex.com

Catalysis: Its effectiveness in enhancing the performance of certain catalysts is an active area of study. chemimpex.com

This evolution in research highlights a growing recognition of this compound's versatility. While its more-substituted relative, DCU, has historically received more attention for its biological activities, including anti-hypertensive properties in animal models, the unique properties of this compound are now establishing it as a compound of significant interest in its own right. vulcanchem.com The current research landscape suggests a promising future for the expanded application and deeper understanding of this multifaceted urea derivative.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUESWDIHTKHGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220102 | |

| Record name | Urea, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-90-8 | |

| Record name | Cyclohexylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYE4CFF4RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Cyclohexylurea

Established Synthetic Routes for Cyclohexylurea and its Derivatives

Several well-documented methods exist for the synthesis of this compound, ranging from direct reactions to the utilization of coupling agents. These methods are foundational in organic synthesis and provide reliable means to obtain the target compound.

Reaction of Cyclohexylamine (B46788) with Urea (B33335): Solvent-Free and One-Pot Approaches

A straightforward and environmentally friendly approach to synthesizing N,N'-dithis compound (DCU) involves the direct reaction of cyclohexylamine with urea. researchgate.netresearchgate.net This method can be performed under solvent-free conditions in a one-pot synthesis, making it an attractive option for industrial production due to its simplicity and reduced waste. researchgate.netresearchgate.net The process, known as transamination, involves heating cyclohexylamine with urea, which results in the formation of the desired DCU with a high molar yield, reportedly around 98%. researchgate.net This method is considered a green methodology due to the absence of solvents and its one-step nature. researchgate.netresearchgate.net

In a typical laboratory-scale synthesis, cyclohexylamine and urea are heated together, leading to a molten mass that, upon cooling, yields pure DCU. researchgate.net The reaction of urea with cyclohexylamine can also be carried out in water under reflux conditions. google.com While this method can produce monothis compound, there is a potential for the formation of the disubstituted dithis compound as a byproduct. google.com

| Reactants | Conditions | Product | Yield | Reference |

| Cyclohexylamine, Urea | Solvent-free, heated | N,N'-Dithis compound | ~98% | researchgate.net |

| Cyclohexylamine, Urea | Water, reflux | N-Cyclohexylurea | 96% | google.com |

Utilization of Dicyclohexylcarbodiimide (B1669883) (DCC) in this compound Formation

Dicyclohexylcarbodiimide (DCC) is a widely used reagent in organic synthesis, and its chemistry is intrinsically linked to the formation of dithis compound (DCU).

N,N'-Dithis compound (DCU) is a well-known and often unavoidable byproduct in coupling reactions that utilize dicyclohexylcarbodiimide (DCC) as a dehydrating agent. taylorandfrancis.comthieme-connect.compeptide.comgoogle.comsigmaaldrich.comwikipedia.orgpeptide.comacs.orgchemchart.comwikipedia.orgprepchem.comkhanacademy.orgresearchgate.netslideshare.net These reactions include the synthesis of amides from carboxylic acids and amines, as well as the formation of esters from carboxylic acids and alcohols. thieme-connect.compeptide.compeptide.comorganic-chemistry.org

The mechanism involves the activation of a carboxylic acid by DCC to form a reactive O-acylisourea intermediate. thieme-connect.comorganic-chemistry.org This intermediate is then attacked by a nucleophile, such as an amine or an alcohol. The subsequent collapse of the tetrahedral intermediate leads to the formation of the desired amide or ester and DCU. taylorandfrancis.com DCU is thermodynamically stable and precipitates out of most common organic solvents, which facilitates its removal from the reaction mixture by filtration. taylorandfrancis.comthieme-connect.compeptide.comsigmaaldrich.compeptide.comprepchem.com However, removing the last traces of DCU can sometimes be challenging. wikipedia.org

The formation of DCU is a key indicator of the progress of DCC-mediated reactions. google.com In some cases, the formation of N-acylurea, a related byproduct, can be a competing reaction, which can be suppressed by the addition of reagents like N-hydroxysuccinimide. thieme-connect.com

While often a byproduct, dithis compound (DCU) can also be the intended product of a reaction involving dicyclohexylcarbodiimide (DCC). The reaction of DCC with amines or alcohols leads to the formation of DCU. taylorandfrancis.comwikipedia.orgchemchart.com In the absence of a carboxylic acid, DCC can react directly with these nucleophiles. For instance, the reaction of DCC with an alcohol, often catalyzed by copper(II) chloride, can produce O-alkyl-N,N'-dicyclohexylisoureas, which are precursors that can lead to DCU. redalyc.org

The targeted synthesis of DCU from DCC is less common than its formation as a byproduct but demonstrates the reactivity of the carbodiimide (B86325) functional group towards nucleophiles.

| Reactants | Catalyst | Product | Reference |

| DCC, Allyl Alcohol | Copper(II) Chloride | O-Allyl-N,N'-dicyclohexylisourea | redalyc.org |

| DCC, Benzyl Alcohol | Copper(II) Chloride | O-Benzyl-N,N'-dicyclohexylisourea | redalyc.org |

Formation as a Byproduct in DCC-Mediated Coupling Reactions

Reactions Involving CO2 with Cyclohexylamine

Another synthetic route to N,N'-dithis compound involves the reaction of carbon dioxide (CO2) with cyclohexylamine. google.comresearchgate.netresearchgate.netnih.gov This method is of interest as it utilizes CO2, an abundant and renewable C1 feedstock. researchgate.net

One approach involves the use of an anionic functionalized ionic liquid to absorb and activate the CO2, which then reacts with cyclohexylamine under mild conditions. google.com This method offers advantages such as low reaction temperatures and pressures, high CO2 utilization, and the ability to recycle the ionic liquid, making it a potentially viable industrial process. google.com The reaction can be carried out at temperatures between 40-80°C and pressures of 0.1-0.3 MPa. google.com

Another catalytic system for this transformation is polyethylene (B3416737) glycol-supported potassium hydroxide (B78521) (KOH/PEG1000), which allows for the synthesis of urea derivatives from amines and CO2 without the need for additional dehydrating agents. researchgate.net Furthermore, a one-pot synthesis of disubstituted ureas from carbon dioxide, propylene (B89431) oxide, and amines has been described, catalyzed by imidazolium-tetraiodoindate. researchgate.netbwise.kr

Synthesis from Cyclohexylamine and S,S-Dimethyl Dithiocarbonate

N,N'-Dithis compound can also be prepared from the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate. wikipedia.orgchemchart.com This method provides an alternative route to the synthesis of DCU. The reaction proceeds at a temperature of 65°C and can yield DCU, though it has been noted to produce sulfur-based byproducts, which can be an environmental concern. researchgate.netrasayanjournal.co.in

Synthesis of Acyl Urea Derivatives

The synthesis of acyl urea derivatives, particularly N-acyl-N,N'-dithis compound, is a notable transformation. One prominent method involves the reaction of N,N'-dicyclohexylcarbodiimide (DCC) with a carboxylic acid. For instance, 1-(4-bromobenzoyl)-1,3-dithis compound has been synthesized by reacting 4-bromobenzoic acid with DCC. acs.orgnih.gov This reaction proceeds in dichloromethane (B109758) (DCM) in the presence of 4-(dimethylamino)pyridine (DMAP). acs.org The process involves an initial O-acylisourea intermediate which then undergoes an intramolecular rearrangement to form the more thermodynamically stable N-acylurea product. acs.org While this reaction can be a targeted synthetic route, the formation of N-acylurea can also occur as a side product during peptide synthesis mediated by DCC. nih.gov It has been observed that N-acylurea formed as a byproduct in peptide synthesis retains its chiral integrity, even when the desired peptide product undergoes significant racemization. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield |

|---|---|---|---|---|

| 4-Bromobenzoic Acid | DCC (N,N′-dicyclohexylcarbodiimide) | DMAP (4-dimethylaminopyridine) | DCM (Dichloromethane) | 78% |

Catalytic Systems in this compound Synthesis and Transformation

This compound and its precursors are integral to various catalytic systems, both in their own synthesis and in the catalysis of other significant chemical reactions.

Role of Specific Catalysts (e.g., CuCl₂) in Isourea Formation

Copper(II) chloride (CuCl₂) serves as an effective catalyst in the formation of O-alkyl-N,N'-dicyclohexylisoureas. This reaction involves the addition of an alcohol to N,N'-dicyclohexylcarbodiimide (DCC). scielo.org.peredalyc.orgscielo.org.pe The process is typically conducted under an argon atmosphere, and the progress of the reaction can be monitored by the disappearance of the imide band in the infrared (IR) spectrum. scielo.org.pescielo.org.pe The resulting O-alkylisourea is a valuable intermediate; its conversion to the highly stable N,N'-dithis compound (DCU) provides the thermodynamic driving force for subsequent reactions, such as the synthesis of esters from carboxylic acids. scielo.org.peredalyc.org

| Alcohol | Temperature | Time | Yield |

|---|---|---|---|

| Allyl alcohol | 40 °C | 24 h | 94% |

| Benzyl alcohol | 60 °C | 1 day | 87% |

| Crotyl alcohol | 40 °C | 2 days | 65% |

| 2-Methyl-2-propen-1-ol | Room Temp. | 1 day | 90% |

Palladium-Catalyzed Arylation Reactions of this compound Derivatives

Palladium catalysis has been successfully employed for the arylation of this compound derivatives. Specifically, a Suzuki cross-coupling reaction has been developed to synthesize a series of 1-(4-arylbenzoyl)-1,3-dithis compound compounds. acs.orgnih.govresearchgate.net This reaction couples 1-(4-bromobenzoyl)-1,3-dithis compound with various aryl or heteroaryl boronic acids. acs.orgnih.gov The catalytic system typically utilizes tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, potassium phosphate (B84403) (K₃PO₄) as the base, and a mixture of 1,4-dioxane (B91453) and water as the solvent. acs.org This methodology demonstrates good functional group tolerance and provides a versatile route to novel arylated acyl urea structures. acs.orgnih.gov

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Conditions |

|---|---|---|---|---|

| Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/Water | 80 °C, 15 h, Argon atm. |

Organocatalysis in Polymerization Reactions featuring Cyclohexyl Urea Moieties

Cyclohexyl urea moieties are key components in the design of highly effective organocatalysts for ring-opening polymerization (ROP) and ring-opening alternating co-polymerization (ROAC). rsc.orgacs.orgresearchgate.net These catalysts are valued for their ability to produce well-defined polymers with controlled molecular weights and narrow dispersity. rsc.orgnsf.gov The urea group functions as a hydrogen-bond donor, which is crucial for the activation of monomers like cyclic esters (e.g., lactide) and anhydrides. rsc.orgnih.gov

The efficacy of urea-based organocatalysts is significantly enhanced by adopting a bi-functional design, where the urea (or thiourea) hydrogen-bond donor is combined with a base or another activating group. rsc.orgresearchgate.netrsc.org Research has focused on optimizing these catalysts by modifying their structural components. For the ROAC of anhydrides and epoxides, a highly effective bi-functional catalyst was developed featuring a cyclohexyl urea moiety, an iminophosphorane group with specific aromatic substituents, and a short two-carbon spacer connecting the two functional parts. rsc.orgresearchgate.net Optimization studies have also revealed that the catalytic activity is often maximized when there is a close match between the acidity (pKa) of the urea co-catalyst and the protonated base (B–H⁺). nsf.govacs.org For a given acidity, urea-based catalysts are generally found to be more active than their thiourea (B124793) counterparts. acs.orgsci-hub.se

Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided deep insights into how these catalysts operate. In the ROAC of epoxides (like cyclohexane (B81311) oxide) and anhydrides (like phthalic anhydride), the rate-determining step is the ring-opening of the epoxide by the growing carboxylate chain end. rsc.orgresearchgate.netnih.gov It was found that increasing the Lewis acidity of the urea catalyst can paradoxically decrease the reaction rate. nih.govresearchgate.net This is attributed to the formation of very strong hydrogen-bonding interactions that over-stabilize the key intermediate, thus increasing the energy barrier for subsequent monomer insertion. nih.govresearchgate.net

Furthermore, NMR and DFT experiments have shown that some bi-functional catalysts exist as inactive dimers in solution. rsc.orgresearchgate.net These dimers dissociate upon the initiation of polymerization to form the active catalytic species. rsc.orgresearchgate.net During the polymerization process, the catalyst remains coordinated to the growing polymer chain, which helps to suppress side reactions such as transesterification, even at extended reaction times. rsc.orgresearchgate.net This coordination is achieved through a reversible protonation/deprotonation mechanism, ensuring high selectivity for the desired polyester (B1180765) formation. rsc.org

Bi-functional Organocatalysts and Their Optimization

Reaction Mechanisms of this compound Formation and Derivatization

The study of this compound's reaction mechanisms provides insight into its formation as a stable byproduct in common organic reactions and its role as a precursor for functional molecules and materials. Mechanistic analyses reveal the pathways governing urea bond formation, supramolecular self-assembly, catalytic activity, and chemical decomposition.

Detailed Mechanistic Studies of Urea Bond Formation

The formation of the urea bond in N,N'-dithis compound (DCU) is most prominently studied in the context of coupling reactions mediated by N,N'-dicyclohexylcarbodiimide (DCC). DCC is a widely used dehydrating agent for the synthesis of esters and amides. thieme-connect.com During these reactions, DCC activates a carboxylic acid, which is then susceptible to nucleophilic attack, with DCU being the resulting byproduct.

The generally accepted mechanism for this process, such as in the Steglich esterification, proceeds through an O-acylisourea intermediate. organic-chemistry.org The key steps are:

Activation of the Carboxylic Acid : The carboxylic acid adds to one of the C=N double bonds of DCC. This forms a highly reactive O-acylisourea intermediate, which has reactivity comparable to a carboxylic acid anhydride (B1165640). organic-chemistry.org

Nucleophilic Attack : A nucleophile, such as an alcohol or an amine, attacks the activated carbonyl carbon of the intermediate. libretexts.org

Formation of Products : The attack leads to the formation of the desired ester or amide and the concurrent release of N,N'-dithis compound (DCU), which is a stable molecule and acts as a good leaving group. organic-chemistry.orglibretexts.org

The stability of DCU drives the reaction forward. However, its low solubility in many common organic solvents can complicate the purification of the primary reaction product. thieme-connect.com In the absence of a strong nucleophile, the O-acylisourea intermediate can slowly undergo an acyl migration to form a stable N-acylurea, which can sometimes be isolated as a side product. organic-chemistry.org Another synthetic route involves the reaction of two equivalents of cyclohexylamine with dimethyl carbonate, where the methoxy (B1213986) groups are displaced to form dithis compound. gbcramgarh.in

| Reaction Type | Reactants | Key Intermediate | Products | Ref. |

| DCC Coupling (Esterification) | Carboxylic Acid, Alcohol, DCC | O-acylisourea | Ester, N,N'-Dithis compound | organic-chemistry.org |

| DCC Coupling (Amide Formation) | Carboxylic Acid, Amine, DCC | O-acylisourea | Amide, N,N'-Dithis compound | libretexts.org |

| Carbonate Aminolysis | Dimethyl Carbonate, Cyclohexylamine | Not specified | N,N'-Dithis compound, Methanol (B129727) | gbcramgarh.in |

Self-Assembly Mechanisms of this compound Derivatives (e.g., Organogels)

Derivatives of this compound are effective low molecular weight gelators (LMWG), capable of forming supramolecular structures like organogels. The mechanism of this self-assembly is driven by a combination of non-covalent interactions.

Studies on dithis compound derivatives of amino acids, such as Fmoc-Phe-DCU, reveal that the gelation process is primarily driven by hydrophobicity and π-π stacking interactions between the fluorenylmethyloxycarbonyl (Fmoc) groups. researchgate.netrsc.org These interactions facilitate a hierarchical self-assembly process where molecules organize into fibrous networks that immobilize solvent molecules, leading to the formation of a gel. researchgate.netchimia.ch The mechanism has been investigated using various analytical techniques:

¹H NMR and FTIR Spectroscopy : These methods probe the hydrogen bonding interactions between the urea N-H groups and the amide backbone of the amino acid derivatives, which play a crucial role in the initial molecular association. researchgate.netrsc.org

Fluorescence Spectroscopy : This is used to study the π-π stacking interactions, particularly involving aromatic moieties like the Fmoc group. rsc.org

FESEM and PXRD : These techniques are used to visualize the resulting morphology of the self-assembled structures, often revealing nano-fibrillar networks. rsc.org

In some systems, such as a simple adduct of β-alanine and N,N′-dithis compound, the self-assembly is highly responsive to environmental conditions, forming diverse nanostructures like vesicles, tubes, and rods. researchgate.net The primary driving forces in these cases are identified as hydrogen bonding and hydrophobic interactions. researchgate.net

| Derivative Type | Primary Driving Forces for Self-Assembly | Resulting Structures | Investigative Techniques | Ref. |

| Amino Acid-DCU (Fmoc-protected) | Hydrophobicity, π-π Stacking | Organogels, Fibrous Networks | NMR, FTIR, Fluorescence, FESEM | researchgate.netrsc.org |

| β-Alanine-DCU Adduct | Hydrogen Bonding, Hydrophobic Interactions | Nanovesicles, Nanotubes, Nanorods | Not specified | researchgate.net |

Reversible Protonation/Deprotonation in Catalytic Processes

The urea moiety within this compound derivatives can participate in catalytic cycles through reversible protonation and deprotonation. This behavior is central to its function in certain bi-functional organocatalysts.

For instance, a catalyst featuring a this compound moiety linked to an iminophosphorane has been developed for the ring-opening alternating co-polymerization of anhydrides and epoxides. rsc.orgrsc.org Mechanistic studies using NMR and DFT reveal that the catalyst's activity relies on its ability to undergo protonation/deprotonation cycles. rsc.org During the polymerization, the catalyst coordinates to the growing polymer chain. rsc.org The urea group acts as a hydrogen bond donor, activating the monomer, while the basic iminophosphorane can be protonated. This reversible protonation/deprotonation modulates the reactivity of the growing chain, facilitating the ring-opening of the epoxide by the carboxylate chain end while suppressing unwanted side reactions like transesterification. rsc.orgrsc.org The ability of a catalyst to accelerate both forward and reverse reactions is a general principle, allowing equilibrium to be reached faster without changing its position. tutorchase.com This catalytic action highlights a sophisticated mechanistic role for the this compound group beyond simple structural scaffolding.

Decomposition and Transformation Pathways (e.g., into Isocyanates)

This compound can be chemically transformed back into reactive compounds, most notably N,N'-dicyclohexylcarbodiimide (DCC) and cyclohexyl isocyanate.

Dehydration to Carbodiimide: N,N'-dithis compound can be dehydrated to regenerate DCC. This transformation is essentially the reverse of the hydration of DCC that occurs during coupling reactions. The reaction can be achieved using strong dehydrating agents. wikipedia.org A common laboratory method involves reacting DCU with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA). researchgate.net

Transformation to Isocyanate: At elevated temperatures, N,N'-dithis compound can undergo further transformation. Studies on a niobium chloride complex of DCU showed that upon treatment with a base, the coordinated urea is first converted to DCC. researchgate.net At higher temperatures (around 350 K or 77°C), this can lead to the formation of cyclohexyl isocyanate (CyN=C=O). researchgate.net The production of isocyanates from ureas is a recognized, though often challenging, synthetic pathway. windows.net

| Transformation | Reagents/Conditions | Product(s) | Mechanism Notes | Ref. |

| Dehydration | p-Toluenesulfonyl chloride, Triethylamine | N,N'-Dicyclohexylcarbodiimide (DCC) | Reverses the hydration of DCC. | researchgate.net |

| Dehydration | Phosphorus pentoxide | N,N'-Dicyclohexylcarbodiimide (DCC) | Classic dehydration reaction. | wikipedia.org |

| Thermal Transformation | NbCl₅ complex, Base, Heat (350 K) | Cyclohexyl isocyanate | Proceeds via a coordinated DCC intermediate. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of Cyclohexylurea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Quantification

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For cyclohexylurea and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

¹H NMR for Quantification of this compound Residues

Quantitative ¹H NMR (qNMR) has been established as a rapid and reliable method for the determination of this compound residues. researchgate.netrsc.org This technique is particularly valuable in quality control, for instance, in the analysis of medical-grade polymers where this compound may be present as a byproduct. researchgate.netrsc.org

A study focused on medical four-arm poly(ethylene glycol)-N-hydroxysuccinimide-glutarate (4-arm-PEG-SG) demonstrated the utility of ¹H NMR for quantifying residual 1,3-dithis compound (B42979) (DCU). researchgate.netrsc.org Using deuterated pyridine (B92270) as the solvent and tetramethylsilane (B1202638) as an internal standard, a specific multiplet peak at δ 1.56 ppm, corresponding to four protons of the cyclohexyl group, was selected for quantification. researchgate.netrsc.orgrsc.org This method was validated for specificity, linearity, accuracy, precision, and robustness, with average recoveries in the range of 99.48% to 102.02%. researchgate.netrsc.org The simplicity and rapidity of ¹H NMR offer significant advantages over traditional chromatographic methods like HPLC and GC, especially as it does not require standard compounds for creating a calibration curve. researchgate.netrsc.org

In another application, the degree of substitution of cyclohexyl groups onto a chitosan (B1678972) backbone to form chitosan cyclohexyl urea (B33335) was determined using ¹H NMR. researchgate.net The integral of the peak corresponding to the hydrogen on the α-carbon of the cyclohexyl group, which overlaps with the signals from the glucose skeleton of chitosan, was used for this calculation. researchgate.net

Table 1: ¹H NMR Chemical Shifts for Quantification of this compound Residues

| Compound | Solvent | Selected Peak (δ ppm) | Assignment | Application |

| 1,3-Dithis compound | Pyridine-d₅ | 1.56 (m) | 4H of cyclohexyl rings | Quantification in medical polymers researchgate.netrsc.orgrsc.org |

| Chitosan cyclohexyl urea | TFA-D | Overlapping signals | -CH- of cyclohexyl and glucose skeleton protons | Degree of substitution calculation researchgate.net |

Concentration-Dependent and Solvent-Based NMR Studies

Concentration-dependent and solvent-based NMR studies are crucial for understanding the intermolecular interactions and self-assembly mechanisms of this compound derivatives. researchgate.net These studies often focus on the chemical shift changes of the N-H protons, which are directly involved in hydrogen bonding.

For instance, concentration-dependent ¹H NMR has been used to probe the self-assembly of dithis compound derivatives of amino acids. researchgate.net By monitoring the chemical shifts of the NH protons at varying concentrations in a solvent like CDCl₃, the formation of aggregates can be followed. researchgate.net Downfield shifts of the NH proton signals upon increasing concentration are indicative of the formation of intermolecular hydrogen bonds, a key driving force for the self-assembly and gelation properties of these molecules. researchgate.netresearchgate.net

The choice of solvent also significantly impacts the observed chemical shifts and the nature of molecular interactions. mdpi.com In hydrogen-bond-accepting solvents like DMSO-d₆, the solvent molecules can compete with the urea carbonyl group for hydrogen bonding with the NH protons, leading to different aggregation behavior compared to less interactive solvents like CDCl₃. mdpi.commdpi.com Solvent paramagnetic relaxation enhancement (sPRE) is another NMR-based method that provides quantitative information on the solvent accessibility of nuclei, which can be used to characterize the structure and dynamics of biomolecular systems. nih.gov

¹³C-NMR in Structural Confirmation

In the ¹³C NMR spectrum of 1,3-dithis compound, the carbonyl carbon (C=O) typically appears as a characteristic signal in the downfield region, around 158-160 ppm. The carbons of the cyclohexyl rings give rise to a set of signals in the aliphatic region (approximately 25-50 ppm). rsc.org The specific chemical shifts can be influenced by the solvent and any substituents on the molecule. mdpi.comlibretexts.org

For example, in the synthesis of chitosan cyclohexyl urea, the appearance of new signals corresponding to the carbons of the cyclohexyl group and the urea carbonyl in the ¹³C NMR spectrum confirms the successful modification of the chitosan polymer. researchgate.netmendeley.com The chemical shifts of the glucose skeleton carbons in the modified chitosan can also be assigned. researchgate.netcore.ac.uk

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and a Derivative

| Compound | Solvent | Carbon Atom | Chemical Shift (δ ppm) |

| 1,3-Dithis compound | CDCl₃ | C=O | ~158 |

| CH (cyclohexyl) | ~49 | ||

| CH₂ (cyclohexyl) | ~33, 26, 25 | ||

| Chitosan cyclohexyl urea | TFA-D | C=O | Not specified |

| Glucose Skeleton Carbons | Designated in study researchgate.netcore.ac.uk |

Mass Spectrometry (MS) for Identification and Mechanistic Studies

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. nist.gov

High-Resolution Mass Spectrometry (HRMS/MS) and Non-Targeted Screening

High-resolution mass spectrometry (HRMS) offers high accuracy and resolving power, making it a powerful tool for the unambiguous identification of compounds in complex matrices. fftc.org.twnih.gov HRMS-based non-targeted screening is increasingly used in environmental and biological studies to identify previously unknown contaminants. researchgate.netusherbrooke.ca

In the context of this compound, HRMS can be used to confirm its presence in various samples with high confidence. nih.gov For instance, 1,3-dithis compound has been identified in human plasma using an approach that combines exact mass measurements from HRMS with other experimental features to filter candidate compounds from databases. nih.gov The high mass accuracy of HRMS allows for the determination of the elemental formula of the molecular ion, significantly narrowing down the potential identities of an unknown compound. fftc.org.tw

Tandem mass spectrometry (HRMS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. usherbrooke.ca The fragmentation pattern of dithis compound can be studied to understand its structure and to develop specific detection methods. The fragmentation of the protonated molecule [M+H]⁺ of 1,3-dithis compound (precursor m/z 225.1962) has been documented. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC/MS) is a robust and widely used technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. acs.orgwikipedia.org It is highly effective for the analysis of volatile and thermally stable compounds like this compound. nih.gov

GC/MS is frequently employed to assess the purity of synthesized this compound and to identify it in reaction mixtures or environmental samples. researchgate.netmedistri.swiss The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. nist.gov Each separated component then enters the mass spectrometer, where it is ionized and fragmented. nist.gov

The resulting mass spectrum serves as a chemical "fingerprint" for the compound. nist.gov For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with a characteristic pattern of fragment ions. docbrown.info This fragmentation pattern arises from the cleavage of specific bonds within the molecule, such as the loss of a cyclohexyl group or cleavage of the urea linkage. libretexts.org By comparing the retention time from the GC and the mass spectrum with that of a known standard or a library spectrum, the identity and purity of this compound can be confidently confirmed. acs.orgmedistri.swiss

Collision-Induced Dissociation (CID) Spectra Analysis

Collision-induced dissociation (CID), also referred to as collisionally activated dissociation (CAD), is a mass spectrometry technique that induces the fragmentation of selected ions in the gas phase. wikipedia.org The process involves accelerating selected ions, typically molecular ions or protonated molecules, by applying an electrical potential to increase their kinetic energy. These energized ions are then allowed to collide with neutral gas molecules, such as helium, nitrogen, or argon. wikipedia.org During these collisions, kinetic energy is converted into internal energy, leading to the breaking of chemical bonds and the fragmentation of the parent ion into smaller, characteristic fragment ions. wikipedia.org

In the analysis of this compound and its derivatives, CID is instrumental in obtaining structural information. By selecting the protonated molecule of this compound as the precursor ion, its fragmentation pattern can be analyzed to confirm its identity and elucidate its structure. The resulting CID spectrum provides a fingerprint of the molecule, with specific fragment ions corresponding to the loss of particular substructures.

For instance, in a triple quadrupole mass spectrometer, the first quadrupole (Q1) can be set to select the ion of interest. This selected ion is then accelerated into the second quadrupole (Q2), which acts as a collision cell where it fragments upon collision with an inert gas. The third quadrupole (Q3) then scans the mass range to detect the fragment ions produced. wikipedia.org The fragmentation patterns observed are highly dependent on the collision energy applied. Higher-energy collisional dissociation (HCD) is a related technique used in Orbitrap mass spectrometers where fragmentation occurs in a dedicated collision cell. wikipedia.org

While specific CID spectra for this compound are not widely published in readily available literature, the fragmentation of similar urea-containing compounds often involves characteristic losses. For example, the cleavage of the amide bonds and fragmentation of the cyclohexyl ring would be expected to produce specific, identifiable product ions. The analysis of these fragments allows for the unambiguous identification of the this compound moiety within a sample.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. studymind.co.uk It operates on the principle that different chemical bonds absorb infrared radiation at specific wavelengths, causing them to vibrate. vscht.cz The resulting IR spectrum is a plot of the amount of transmitted or absorbed radiation versus the wavenumber (cm⁻¹), which provides a unique "molecular fingerprint" of the compound. vscht.czutdallas.edu

For this compound, IR spectroscopy is particularly useful for identifying its key functional groups: the urea moiety and the cyclohexyl group. The presence of N-H bonds in the urea group gives rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. vulcanchem.comlibretexts.org Primary amines (R-NH₂) typically show two bands in this region, corresponding to symmetric and asymmetric stretching modes, while secondary amines (R₂N-H) show a single band. libretexts.org The carbonyl (C=O) group of the urea functionality produces a strong, sharp absorption band, typically in the range of 1670 to 1780 cm⁻¹. libretexts.org The exact position of this band can provide information about the chemical environment of the carbonyl group, including the extent of hydrogen bonding.

The cyclohexyl group exhibits C-H stretching vibrations from its alkane-like structure, which appear in the 2850-2960 cm⁻¹ region. vscht.czlibretexts.org Additionally, C-C single bond vibrations are observed in the 800-1300 cm⁻¹ range. libretexts.org

Hydrogen bonding plays a significant role in the solid-state structure of ureas, and IR spectroscopy is a valuable tool for its study. The presence of strong intermolecular hydrogen bonds, typically involving the N-H and C=O groups, can cause a broadening and a shift to lower frequency of the corresponding absorption bands. For example, the broad O-H stretch seen in carboxylic acids between 2800 and 3500 cm⁻¹ is a classic example of the effect of hydrogen bonding. utdallas.edu A similar, though typically less broad, effect can be observed for the N-H stretches in this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |

| N-H Stretch | 3300-3500 | Can be one or two bands depending on substitution. Broadening indicates hydrogen bonding. |

| C-H Stretch (Alkyl) | 2850-2960 | Characteristic of the cyclohexyl group. |

| C=O Stretch (Urea) | ~1670-1780 | Strong, sharp peak. Position can be influenced by hydrogen bonding. |

| C-C Stretch | 800-1300 | Part of the fingerprint region. |

Chromatographic Methods for Purification and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. advancechemjournal.com The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-performance liquid chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds, making it an ideal method for this compound. oxfordindices.com HPLC utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. advancechemjournal.com

For the trace analysis of this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18- or C8-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). ijpsr.comgoogle.com More polar compounds will elute from the column earlier, while less polar compounds will be retained longer.

A key aspect of trace analysis is the sensitivity of the detection method. For compounds like this compound that may lack a strong chromophore for UV detection, a low wavelength (e.g., 205 nm) may be used. ijpsr.comgoogle.com The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and sensitivity. ijpsr.com For instance, a method for quantifying dithis compound, a related compound, utilized a Zorbax Eclipse XDB-C8 column with a mobile phase of phosphate (B84403) buffer (pH 7.0) and acetonitrile (53:47 v/v) at a flow rate of 0.7 mL/min and detection at 205 nm. ijpsr.com Such methods can be validated according to ICH guidelines to ensure they are specific, sensitive, accurate, and precise, with defined limits of detection (LOD) and quantification (LOQ). ijpsr.com

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase (e.g., C8, C18) | Separates based on polarity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elutes the compounds from the column. |

| Flow Rate | 0.5 - 2.0 mL/min | Affects retention time and peak shape. |

| Detector | UV-Vis (at low wavelength, e.g., 205 nm) or Mass Spectrometry | Detects and quantifies the eluting compounds. |

| Injection Volume | 5 - 20 µL | Introduces the sample into the system. |

Gas chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and thermally stable compounds. libretexts.orgdrawellanalytical.com In GC, the mobile phase is an inert gas (the carrier gas), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. libretexts.orgijpsjournal.com GC is widely used for determining the purity of a substance and for separating the different components of a mixture. drawellanalytical.com

Since this compound itself is not sufficiently volatile for direct GC analysis, derivatization is typically required. libretexts.org Derivatization is a chemical reaction that converts a compound into a more volatile and thermally stable derivative, making it amenable to GC analysis. scioninstruments.com Common derivatization strategies for compounds with active hydrogen atoms (like the N-H groups in urea) include silylation, acylation, or alkylation. libretexts.orggcms.cz Silylation, for example, replaces the active hydrogens with a silyl (B83357) group, which reduces polarity and hydrogen bonding, thereby increasing volatility. gcms.cz

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by the carrier gas through the column. scioninstruments.com Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. ijpsjournal.com The choice of the stationary phase is critical and is based on the properties of the analytes. ijpsjournal.com Polysiloxane-based stationary phases are widely used due to their thermal stability and versatility. ijpsjournal.com

Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). americanpharmaceuticalreview.com GC-MS is a particularly powerful combination as it provides both chromatographic separation and mass spectral identification of the components. scioninstruments.com

| Parameter | Typical Condition | Purpose |

| Derivatization | Silylation, Acylation | Increases volatility and thermal stability. |

| Column | Capillary column with a polysiloxane-based stationary phase | Separates the volatile derivatives. |

| Carrier Gas | Helium, Nitrogen, or Hydrogen | Transports the analytes through the column. |

| Injector Temperature | Higher than the boiling points of the derivatives | Ensures complete vaporization of the sample. |

| Detector | FID or Mass Spectrometer (MS) | Detects and identifies the separated components. |

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. iastate.edu When a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays in a predictable pattern. iastate.edu The angles and intensities of the diffracted beams can be used to produce a three-dimensional picture of the electron density within the crystal, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined. iastate.edu

For this compound, single-crystal X-ray diffraction (SCXRD) can provide a definitive determination of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. americanpharmaceuticalreview.comrsc.org This information is crucial for understanding the physical properties of the crystalline material. The process involves growing a suitable single crystal, which can sometimes be challenging.

In cases where single crystals cannot be obtained, powder X-ray diffraction (PXRD) is a valuable alternative. americanpharmaceuticalreview.comrsc.org PXRD is performed on a microcrystalline powder and provides a diffraction pattern that is characteristic of the crystalline phase or phases present in the sample. americanpharmaceuticalreview.com It is widely used for phase identification, purity analysis, and to study polymorphism, which is the ability of a solid material to exist in more than one crystal form. americanpharmaceuticalreview.com While structure solution from PXRD data is more complex than from SCXRD, it can be achieved, often with the aid of computational methods. rsc.org

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. sci-hub.se This strategy is often employed to improve volatility for GC analysis, or to enhance detectability in HPLC by introducing a chromophore or fluorophore. sci-hub.senih.gov

For HPLC analysis of this compound, which lacks a strong UV-absorbing chromophore, derivatization can significantly improve detection sensitivity. nih.gov A derivatizing agent that introduces a chromophoric or fluorophoric tag to the urea functionality can be used. The selection of the derivatization reagent depends on the functional groups present in the analyte. sci-hub.se For the urea group, reagents that react with the N-H groups can be employed. The reaction should ideally be simple, rapid, and produce a stable derivative with a high detection response. nih.gov

In the context of GC, as mentioned previously, derivatization is essential to increase the volatility of this compound. libretexts.org Silylation is a common approach, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active protons on the nitrogen atoms with trimethylsilyl (B98337) (TMS) groups. gcms.cz This eliminates the polar N-H bonds, reducing intermolecular hydrogen bonding and making the molecule volatile enough for GC analysis. gcms.cz

Another strategy involves acylation, using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) to form more volatile amide derivatives. gcms.cz The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without the formation of unwanted byproducts.

For mass spectrometry-based detection, derivatization can be used to introduce a group that is easily ionizable, thereby enhancing the signal in ESI-MS. google.com For example, derivatizing with a reagent containing a tertiary amine can lead to more efficient protonation. google.com

Methods for Improving GC Detectability and Separation

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. researchgate.net However, direct GC analysis of this compound is hampered by its molecular characteristics. Compounds containing active hydrogen functional groups, such as the amine (-NH) groups in urea, tend to form intermolecular hydrogen bonds. research-solution.com This bonding reduces the compound's volatility, making it difficult to elute from a GC column at reasonable temperatures without thermal decomposition. research-solution.comobrnutafaza.hr Furthermore, the polar nature of these groups can lead to undesirable interactions with the GC column, resulting in poor peak shape (tailing) and reduced separation efficiency. research-solution.comgnomio.com

To address these issues, derivatization is employed as a crucial sample preparation step. This process chemically modifies the analyte to create a derivative that is more volatile, less polar, and more thermally stable. obrnutafaza.hr The primary strategies for the derivatization of this compound and its analogues include silylation, acylation, and alkylation. libretexts.orgslideshare.net

Silylation Silylation is the most common derivatization technique for GC analysis. obrnutafaza.hr It involves the replacement of an active hydrogen in the -NH group of this compound with an alkylsilyl group, typically a trimethylsilyl (TMS) or a t-butyldimethylsilyl (t-BDMS) group. obrnutafaza.hr The resulting silyl derivatives are significantly more volatile and thermally stable than the parent compound. obrnutafaza.hr Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, sometimes with a catalyst such as trimethylchlorosilane (TMCS) to drive the reaction to completion, especially for less reactive or sterically hindered compounds. The t-BDMS derivatives, often formed using reagents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), offer the additional advantage of being more stable towards hydrolysis compared to TMS derivatives. obrnutafaza.hr

Acylation Acylation involves the introduction of an acyl group into the molecule. This method is effective for highly polar compounds and can create less polar, more volatile derivatives. obrnutafaza.hr For this compound, acylation targets the -NH groups. A key advantage of acylation is the ability to introduce halogenated groups, such as trifluoroacetyl (TFA) groups, by using reagents like trifluoroacetic anhydride (TFAA). gnomio.comthermofisher.com The addition of these fluorine atoms does not significantly increase the molecule's size but dramatically enhances its response to an electron capture detector (ECD), thereby improving detection sensitivity for trace-level analysis. research-solution.comgnomio.com However, the byproducts of acylation reactions are often acidic and may need to be removed before analysis to prevent column degradation. obrnutafaza.hrgnomio.com

Alkylation Alkylation modifies compounds that have acidic hydrogens, such as those in the urea functional group, by converting them into esters, ethers, or amides. gnomio.com This process can increase the molecular weight, which can be beneficial for analysis, and can also be used to alter the retention time of the derivative on the GC column. obrnutafaza.hrgnomio.com By changing the length of the alkyl chain introduced, chromatographic separation can be optimized. obrnutafaza.hr

Table 1: GC Derivatization Methods for Urea-Containing Compounds

| Derivatization Method | Reagent Class | Common Reagents | Advantages |

|---|---|---|---|

| Silylation | Silylating Agents | BSTFA, MTBSTFA, TMCS | Increases volatility and thermal stability; widely applicable and easy to use. obrnutafaza.hr |

| Acylation | Acylating Agents | TFAA, Acetic Anhydride | Creates less polar derivatives; introduces halogenated groups for enhanced ECD detection. obrnutafaza.hrgnomio.com |

| Alkylation | Alkylating Agents | Alkyl Halides, Diazomethane | Increases molecular weight; allows for adjustable retention times. obrnutafaza.hrgnomio.com |

Strategies for Spectrophotometric and Spectrofluorimetric Analysis

Spectrophotometric and spectrofluorimetric methods offer high sensitivity but are dependent on the analyte possessing a suitable chromophore (for light absorption) or fluorophore (for fluorescence). tandfonline.com this compound, in its native state, lacks these features, precluding its direct determination by these techniques at useful wavelengths. libretexts.org Therefore, analytical strategies rely on chemical derivatization to introduce a chromophoric or fluorophoric moiety into the molecule. tandfonline.com

The principle involves reacting the -NH groups of the this compound with a specific derivatizing agent that contains a chromophoric system. tandfonline.com This reaction yields a new, colored or fluorescent product whose concentration can be measured and is directly proportional to the concentration of the original analyte. tandfonline.com

A widely used class of derivatizing agents for amines and related compounds are nitroaromatics, such as 7-Chloro-4-nitrobenzofurazan (NBD-Cl). scielo.br NBD-Cl reacts with primary and secondary amino groups under mild basic conditions (e.g., in a borate (B1201080) buffer) to form a highly colored and fluorescent derivative. tandfonline.comscielo.br The resulting product can be quantified by measuring its absorbance at a specific wavelength (spectrophotometry) or its fluorescence emission after excitation at an appropriate wavelength (spectrofluorimetry). scielo.br Spectrofluorimetry typically offers significantly lower detection limits than spectrophotometry. tandfonline.com

For example, a derivative of this compound, Glibenclamide, which contains the 1-cyclohexylurea structure, can be analyzed spectrophotometrically due to the presence of a chromophore in its structure. tandfonline.comresearchgate.net Similarly, synthetic derivatives, such as 1-(4-bromobenzoyl)-1,3-dithis compound, possess aromatic rings that allow for spectrophotometric detection. acs.org The reaction of urea with hypochlorite (B82951) and phenol (B47542) to produce a colored compound, a method used for determining urea in water samples, demonstrates another derivatization approach where the chromophore is formed in situ. dtic.mil

The selection of the derivatizing agent and the optimization of reaction conditions (e.g., pH, temperature, reaction time) are critical for developing a robust and sensitive analytical method. tandfonline.comscielo.org.mx

Table 2: Derivatization Strategies for Spectroscopic Analysis

| Analytical Method | Derivatizing Agent | Principle | Spectroscopic Property |

|---|---|---|---|

| Spectrophotometry/ Spectrofluorimetry | 7-Chloro-4-nitrobenzofurazan (NBD-Cl) | Nucleophilic substitution reaction with the -NH group to attach a nitroaromatic chromophore/fluorophore. tandfonline.comscielo.br | Yellow-colored product with specific λmax (absorbance) and emission/excitation wavelengths (fluorescence). scielo.br |

| Spectrophotometry | Hypochlorite and Phenol | In situ formation of a colored condensation product after chlorination of the urea. dtic.mil | Yellow-colored product with a λmax around 454 nm. dtic.mil |

Structure Activity Relationship Sar and Computational Studies of Cyclohexylurea Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comchemmethod.com This approach is instrumental in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery and development process. scienceforecastoa.com

2D and 3D QSAR Approaches for Activity Prediction

Both 2D and 3D QSAR methodologies are employed to predict the biological activities of cyclohexylurea analogues. 2D QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. nih.gov These models are computationally less intensive and are effective in capturing the general structural requirements for activity.

3D QSAR, on the other hand, considers the three-dimensional conformation of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules with their biological activities. slideshare.net For instance, in a study on thiazole (B1198619) derivatives, a 3D-QSAR model developed using CoMSIA showed a high predictive ability, indicating the importance of the 3D arrangement of substituents for biological activity. The generation of robust 3D QSAR models often relies on accurate molecular alignment, which can be achieved through methods like molecular docking. nih.gov

A typical QSAR workflow involves:

Creating a dataset of compounds with known biological activities. mdpi.com

Calculating molecular descriptors for each compound. mdpi.com

Developing a mathematical model that correlates the descriptors with the activity. mdpi.com

Validating the model to ensure its predictive power. nih.gov

Correlation of Molecular Descriptors with Biological Activity

The core of QSAR lies in identifying and correlating molecular descriptors with biological activity. These descriptors quantify various aspects of a molecule's structure and properties. For this compound analogues, relevant descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). scirp.org For example, the electrophilicity index and chemical hardness have been shown to be useful in estimating enzyme activities. scirp.org

Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for its interaction with a biological target.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. LogP is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, encoding information about its connectivity and branching. ijpsr.com

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to establish the correlation between these descriptors and biological activity. nih.gov For instance, a QSAR study on diarylaniline analogues used MLR to develop a predictive model for their anti-HIV-1 activity. chemmethod.com The statistical significance of the resulting QSAR models is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the F-test value. nih.gov

Molecular Docking Simulations and Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netumpr.ac.id In the context of this compound analogues, docking simulations are invaluable for understanding how these compounds interact with their biological targets, such as enzymes or receptors, at the molecular level. researchgate.net

The process involves placing the ligand (this compound analogue) into the binding site of the target protein and evaluating the binding affinity using a scoring function. frontiersin.org This provides insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. umpr.ac.id For example, molecular docking studies on benzoxaborole-benzimidazole hybrids revealed the importance of hydrogen bonding and hydrophobic interactions for their binding affinity to the target proteins. umpr.ac.id

The results of molecular docking can guide the design of more potent and selective inhibitors by identifying modifications to the this compound scaffold that can enhance binding interactions. Furthermore, the docked poses of a series of analogues can be used as a basis for building more reliable 3D-QSAR models. nih.gov Molecular dynamics (MD) simulations can be subsequently performed on the docked complexes to assess the stability and dynamics of the interactions over time. frontiersin.orgmdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgmpg.de It has become a powerful tool in computational chemistry for predicting a wide range of molecular properties with good accuracy and relatively low computational cost. wikipedia.org

Prediction of Electronic Structure and Spectroscopic Data

DFT calculations are employed to determine the electronic structure of this compound and its derivatives. researchgate.netacs.org This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. researchgate.net

Furthermore, DFT can be used to predict various spectroscopic data, such as FT-IR and NMR spectra. acs.orgacs.org In a study on 1-(4-bromobenzoyl)-1,3-dithis compound and its derivatives, DFT calculations were used to compute the NMR spectra, which were then compared with experimental data to validate the synthesized structures. acs.org The ability to predict spectra aids in the characterization of newly synthesized compounds. Deep learning models trained on DFT-calculated data are also emerging as a way to rapidly predict spectroscopic properties. nih.govuci.edu

Thermodynamic and Chemical Property Calculations

DFT is also utilized to calculate various thermodynamic and chemical properties of this compound analogues. acs.orgacs.org Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be computed, providing insights into the stability and reactivity of the compounds under different conditions. mdpi.comnih.gov For instance, DFT calculations can be used to determine the heats of formation of energetic compounds. nih.gov

Chemical reactivity descriptors, including chemical hardness, softness, and electrophilicity, can also be derived from DFT calculations. acs.orgacs.org These descriptors provide a quantitative measure of the reactivity of the molecules and can be correlated with their biological activities. scirp.org The calculation of these properties is essential for understanding the fundamental chemical behavior of this compound derivatives and for designing new compounds with desired characteristics. osti.gov

Geometry Optimization and Frontier Molecular Orbital Analysis

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a cornerstone for understanding the structure and reactivity of this compound analogues. acs.orgnih.gov Geometry optimization is a fundamental step in these studies, used to find the most stable three-dimensional arrangement of atoms in a molecule. nih.govacs.org For derivatives such as 1-(4-bromobenzoyl)-1,3-dithis compound, calculations at the PBE0-D3BJ/def2-TZVP level of theory have been employed to determine their optimized geometries. acs.orgacs.org

A crucial aspect of these computational studies is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. acs.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), provides significant information about the molecule's general reactivity and stability. acs.orgnih.gov A smaller energy gap generally corresponds to higher reactivity. taylorandfrancis.com These FMO properties, along with global reactivity descriptors like electron affinity, ionization energy, chemical hardness, and softness, are calculated to build a comprehensive electronic profile of the compounds. acs.orgacs.org

Such computational analyses are not merely theoretical; they are used to validate the structures of newly synthesized compounds and to correlate their electronic properties with observed activities. acs.org For example, studies on various substituted compounds can compare their calculated HOMO-LUMO energies to understand how different functional groups affect their electronic structure and potential as active agents. acs.orgacs.org

Table 1: Representative Frontier Molecular Orbital Data for a this compound Analogue

| Parameter | Value (eV) | Description |

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. acs.orgnih.gov |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. acs.orgnih.gov |

| Energy Gap (ΔE) | 6.0 | Difference between LUMO and HOMO energies; indicates molecular reactivity. acs.org |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecular systems over time. mdpi.com In the context of this compound analogues, MD simulations are employed to assess the stability of the ligand-receptor complex, providing insights that static models like molecular docking cannot fully capture. mdpi.comfrontiersin.org This technique is crucial for validating the binding stability of a potential drug molecule within the active site of its biological target, such as an enzyme or receptor. frontiersin.orgplos.org

The process involves simulating the movements of every atom in the system, including the ligand, the receptor, and the surrounding solvent, over a set period, often nanoseconds. frontiersin.orgplos.org Key metrics are analyzed to understand the complex's stability. The Root Mean Square Deviation (RMSD) is calculated to measure the average deviation of the protein-ligand complex from its initial docked pose over time; stable complexes exhibit minimal RMSD fluctuations. mdpi.com Another important parameter is the Radius of Gyration (Rg), which indicates the compactness of the complex. mdpi.com A stable Rg value suggests that the protein maintains its folded structure upon ligand binding. mdpi.com

By analyzing the trajectory, researchers can observe conformational changes, evaluate the persistence of key binding interactions (like hydrogen bonds), and ultimately predict the stability of the ligand in the biological environment. mdpi.comfrontiersin.org For this compound-based inhibitors, MD simulations can confirm whether the compound remains securely in the binding pocket of its target, a critical factor for its therapeutic efficacy. nih.govuq.edu.au

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) and the non-covalent interactions of this compound analogues are fundamental to their biological function. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. schrodinger.comnobelprize.org For this compound, the cyclohexane (B81311) ring typically adopts a stable "chair" conformation. nobelprize.orgresearchgate.net In this conformation, substituents can be positioned in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. nobelprize.org The equatorial position is generally more stable and preferred for bulky substituents to minimize repulsive steric interactions. nobelprize.org

Intermolecular interactions are the forces that govern how molecules recognize and bind to each other and to their biological targets. mdpi.com For this compound derivatives, these interactions are critical for forming stable crystal structures and for binding within a receptor's active site. mdpi.comresearchgate.net Detailed structural analysis, often using X-ray crystallography and Hirshfeld surface analysis, reveals the nature of these interactions. researchgate.net While π-π stacking is often a significant interaction for aromatic compounds, it may be negligible in some this compound analogues that lack extensive aromatic systems. mdpi.com Instead, weaker interactions like C-H···O hydrogen bonds often play a crucial role in stabilizing the molecular structure in the solid state. mdpi.comresearchgate.net

Hydrogen Bonding Patterns in Solution and Solid State

The urea (B33335) moiety (-NH-CO-NH-) is an excellent hydrogen bond donor and acceptor, making hydrogen bonding a dominant intermolecular force for this compound compounds. mdpi.com In the solid state, N,N'-dithis compound exhibits a distinct hydrogen bonding pattern where the oxygen atom of the carbonyl group acts as an acceptor for two N-H protons from adjacent molecules. researchgate.net This interaction leads to the formation of infinite chains or cyclic dimers, which are common motifs in the crystal structures of urea derivatives. researchgate.net The solid-state structure of a niobium chloride complex of N,N'-dithis compound, for instance, shows an extended network of intermolecular N-H···Cl and N-H···N hydrogen bonds that drive the three-dimensional self-assembly. researchgate.net

The behavior in solution can be different. rsc.org In solvents of low polarity, intermolecular hydrogen bonds between two this compound molecules can lead to the formation of dimers. rsc.org However, in polar solvents capable of hydrogen bonding (like methanol (B129727) or dimethylsulfoxide), the solvent molecules can compete with and disrupt the self-association of the urea molecules. mdpi.comrsc.org The urea N-H groups may form hydrogen bonds with the solvent, altering the conformational preferences and interaction patterns observed in the solid state. mdpi.comrsc.org Understanding these patterns in both states is crucial, as the solid-state interactions relate to material properties and formulation, while solution-state interactions are more relevant to biological activity. rsc.org

Table 2: Summary of Hydrogen Bonding in this compound Derivatives

| Interaction Type | State | Key Observations | Source(s) |

| N-H···O | Solid State | Forms diad-related hydrogen bonds, leading to molecular chains or dimers. The carbonyl oxygen acts as a common acceptor. | researchgate.net |

| N-H···Cl, N-H···N | Solid State | Observed in metal complexes, causing an extended network and 3D self-assembly. | researchgate.net |

| Self-Association (Dimers) | Solution (Low Polarity) | Dimers form via intermolecular hydrogen bonds between urea molecules. | rsc.org |